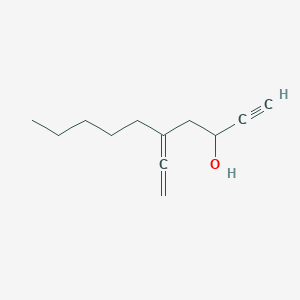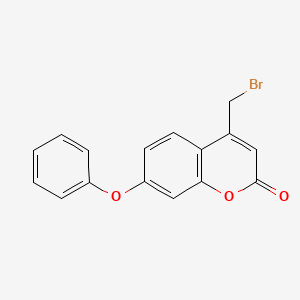
N-(2-Fluoro-4-nitrophenyl)-L-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Fluoro-4-nitrophenyl)-L-phenylalanine is a compound that features a phenylalanine backbone with a 2-fluoro-4-nitrophenyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoro-4-nitrophenyl)-L-phenylalanine typically involves the reaction of L-phenylalanine with 2-fluoro-4-nitroaniline. The process can be carried out under mild conditions using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems can also enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Fluoro-4-nitrophenyl)-L-phenylalanine undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in peptide coupling reactions to form larger peptide chains.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH)
Coupling: DCC, DMAP, dichloromethane
Major Products Formed
Reduction: 2-amino-4-fluorophenyl-L-phenylalanine
Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used
Coupling: Peptide chains incorporating the this compound residue
Applications De Recherche Scientifique
N-(2-Fluoro-4-nitrophenyl)-L-phenylalanine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can be incorporated into peptides and proteins to study their structure and function, particularly in the context of fluorine’s effects on biological systems
Mécanisme D'action
The mechanism by which N-(2-Fluoro-4-nitrophenyl)-L-phenylalanine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The presence of the fluoro and nitro groups can enhance binding affinity and selectivity by influencing the compound’s electronic properties and steric profile .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-4-nitroaniline: A precursor in the synthesis of N-(2-Fluoro-4-nitrophenyl)-L-phenylalanine, used in various chemical reactions.
L-Phenylalanine: The amino acid backbone of the compound, widely used in peptide synthesis and as a dietary supplement.
N-(2-Fluoro-4-nitrophenyl)-glycine: A similar compound with glycine instead of phenylalanine, used in similar applications.
Uniqueness
This compound is unique due to the combination of the phenylalanine backbone with the 2-fluoro-4-nitrophenyl group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .
Propriétés
Numéro CAS |
634198-79-1 |
|---|---|
Formule moléculaire |
C15H13FN2O4 |
Poids moléculaire |
304.27 g/mol |
Nom IUPAC |
(2S)-2-(2-fluoro-4-nitroanilino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C15H13FN2O4/c16-12-9-11(18(21)22)6-7-13(12)17-14(15(19)20)8-10-4-2-1-3-5-10/h1-7,9,14,17H,8H2,(H,19,20)/t14-/m0/s1 |
Clé InChI |
VHGFZTRAFZAWSN-AWEZNQCLSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])F |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![acetic acid;(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-ol](/img/structure/B14224184.png)
![N-[2-(3,5-dichloropyridin-2-yl)phenyl]-2-iodobenzamide](/img/structure/B14224190.png)
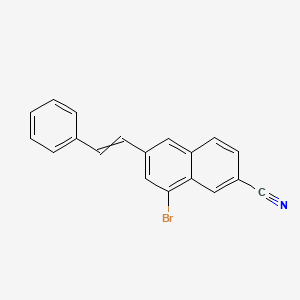
![(7S)-7-Methyl-7-[(phenylsulfanyl)methyl]-1,4-dioxaspiro[4.4]nonane](/img/structure/B14224207.png)
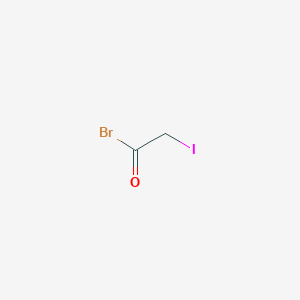
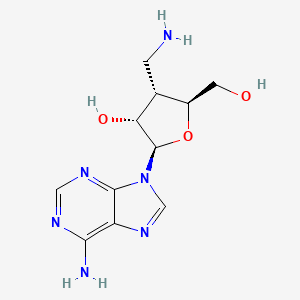
![N-(4-{[2-(2,4-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14224246.png)
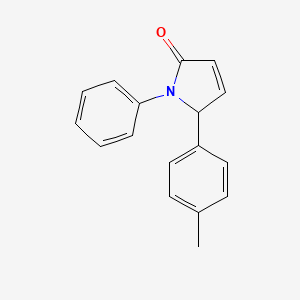


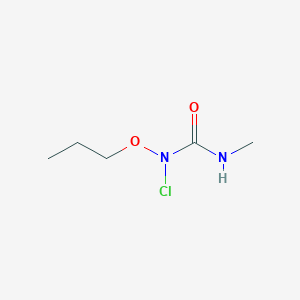
![1-{3-[(2-Ethylhexyl)oxy]phenyl}-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14224273.png)
